molecular formula C12H12INO B14617731 1-Methyl-2-phenoxypyridin-1-ium iodide CAS No. 58801-92-6

1-Methyl-2-phenoxypyridin-1-ium iodide

Cat. No.: B14617731
CAS No.: 58801-92-6
M. Wt: 313.13 g/mol
InChI Key: QBPXLEWFSVANIF-UHFFFAOYSA-M
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Description

1-Methyl-2-phenoxypyridin-1-ium iodide is an organic compound with the molecular formula C12H12INO It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is methylated and the 2-position is substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenoxypyridin-1-ium iodide typically involves the quaternization of 2-phenoxypyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Phenoxypyridine+Methyl iodide1-Methyl-2-phenoxypyridin-1-ium iodide\text{2-Phenoxypyridine} + \text{Methyl iodide} \rightarrow \text{this compound} 2-Phenoxypyridine+Methyl iodide→1-Methyl-2-phenoxypyridin-1-ium iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenoxypyridin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Nucleophilic substitution: Substituted pyridinium salts.

    Oxidation: Phenol derivatives.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

1-Methyl-2-phenoxypyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form ionic complexes.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenoxypyridin-1-ium iodide involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The phenoxy group can participate in π-π stacking interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methylpyridinium iodide
  • 1-Methyl-2-hydroxypyridinium iodide
  • 1-Methyl-4-phenoxypyridinium iodide

Uniqueness

1-Methyl-2-phenoxypyridin-1-ium iodide is unique due to the presence of the phenoxy group at the 2-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

CAS No.

58801-92-6

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

1-methyl-2-phenoxypyridin-1-ium;iodide

InChI

InChI=1S/C12H12NO.HI/c1-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

QBPXLEWFSVANIF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1OC2=CC=CC=C2.[I-]

Origin of Product

United States

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